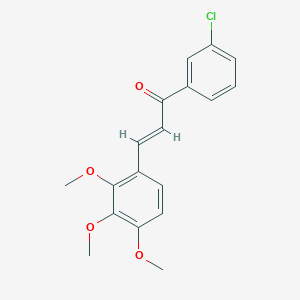

(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) linking two aromatic rings. The 3-chlorophenyl group at position 1 and the 2,3,4-trimethoxyphenyl group at position 3 contribute to its unique electronic and steric properties. This compound shares structural similarities with other chalcones, which are widely studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name |

(E)-1-(3-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO4/c1-21-16-10-8-12(17(22-2)18(16)23-3)7-9-15(20)13-5-4-6-14(19)11-13/h4-11H,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKFEWSQYHGMQY-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as TMOCC, is a chalcone derivative with significant biological activity. This compound has been studied for its potential therapeutic effects, particularly in oncology and antimicrobial applications. This article delves into the biological activities of TMOCC, supported by data tables and research findings.

- Molecular Formula : C18H17ClO4

- Molecular Weight : 332.8 g/mol

- CAS Number : 1287193-96-7

- Purity : Typically 95%.

Anticancer Activity

TMOCC has demonstrated notable antiproliferative effects against various cancer cell lines. Research indicates that it induces apoptosis in hepatocellular carcinoma (HCC) cells by targeting specific signaling pathways.

- Apoptosis Induction : TMOCC promotes apoptosis through the suppression of the RAS-ERK and AKT/FOXO3a signaling pathways. This was evidenced by:

- In Vitro Studies : In studies using MCF-7 breast cancer cells, TMOCC exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

TMOCC also shows promising antibacterial properties. Its structure allows it to interact with bacterial cell membranes, leading to growth inhibition.

Structure-Activity Relationship

The presence of methoxy groups in the phenyl rings enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

- Compounds with hydroxyl and methoxy substituents showed improved MIC values compared to those without these groups .

Data Summary

Case Studies and Research Findings

- Study on Hepatocellular Carcinoma :

- Antibacterial Activity Assessment :

Scientific Research Applications

Scientific Research Applications

Based on the search results, chalcones and their derivatives, including those with trimethoxyphenyl and chlorophenyl substitutions, have applications in the following areas:

- Anticancer Research: Several chalcone derivatives exhibit anticancer activity . For example, thiazole-privileged chalcones with a trimethoxy phenyl moiety have shown remarkable anticancer activity against CCRF-CEM, NCI-H460, SK-MEL-5, and OVCAR-8 cell lines .

- Tubulin Polymerization Inhibition: Some chalcone derivatives are investigated as tubulin polymerization inhibitors . Research indicates that these compounds can disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Drug Development: Due to their potential anticancer properties, chalcone derivatives are considered promising lead compounds for further clinical anti-cancer drug development . Modifications to the chalcone structure, such as the introduction of chlorine or other substituents, can influence their activity and selectivity .

Related Chalcone Derivatives and Their Applications

The search results also mention related chalcone derivatives, providing further insight into potential applications:

- (2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound has the molecular formula C18H17ClO4 and is characterized by a chlorophenyl group at one end and a trimethoxyphenyl group at the other . It is studied for its chemical properties and crystal structure .

- 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound and its dichloro analog were evaluated as potential tubulin polymerization inhibitors and for their antiproliferative effects in breast cancer cells .

Data Table of Related Compounds and Activities

Case Studies and Research Findings

While specific case studies directly involving “(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one” are not available within the search results, studies on related compounds provide insight:

- A study on 3-chloro-β-lactams found that one such compound demonstrated minimal cytotoxicity against non-tumorigenic HEK-293T cells, inhibited in vitro polymerization of tubulin, and caused a mitotic catastrophe by targeting tubulin .

- Another study synthesized new thiazole-privileged chalcones and evaluated their anticancer activities, demonstrating that the presence and position of substituents significantly impact antitumor activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on Aromatic Rings

Chlorophenyl vs. Other Halogenated or Substituted Groups

- Bromothiophene substitution: The compound (2E)-1-(5-bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one () replaces the 3-chlorophenyl group with a bromothiophene moiety.

- Dichlorophenyl substitution : (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () features two chlorine atoms on the phenyl ring, increasing steric bulk and lipophilicity. This may improve membrane permeability but reduce solubility.

- Hydroxyphenyl substitution : Compounds like (E)-1-(2-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one () introduce a hydroxyl group, enabling hydrogen bonding and altering crystal packing (e.g., supramolecular sheets via O–H···O interactions) .

Trimethoxyphenyl Positional Isomerism

- 2,3,4- vs. 3,4,5-trimethoxyphenyl : The position of methoxy groups significantly impacts bioactivity. For example, (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () has methoxy groups at positions 3,4,5, which are associated with enhanced tubulin polymerization inhibition in anticancer studies compared to 2,3,4-substituted derivatives .

Crystallographic and Conformational Differences

Q & A

Q. What advanced techniques validate charge-transfer properties in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.